1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine

Enzyme histochemistry Stereospecific inhibition Alkaline phosphatase

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine (CAS 642929-49-5), also known as L-p-bromotetramisole or 4-bromolevamisole, is the free-base form of a chiral imidazothiazole derivative. It acts as a potent, uncompetitive inhibitor of tissue-nonspecific alkaline phosphatase (TNAP) with a well-characterized stereospecificity requirement for biological activity.

Molecular Formula C11H11BrN2S
Molecular Weight 283.19
CAS No. 642929-49-5
Cat. No. B2380534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine
CAS642929-49-5
Molecular FormulaC11H11BrN2S
Molecular Weight283.19
Structural Identifiers
SMILESCC(C1=NC(=CS1)C2=CC=C(C=C2)Br)N
InChIInChI=1S/C11H11BrN2S/c1-7(13)11-14-10(6-15-11)8-2-4-9(12)5-3-8/h2-7H,13H2,1H3
InChIKeyKUWRUGPKOMAJOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine (CAS 642929-49-5) – Stereospecific Alkaline Phosphatase Inhibitor for Targeted Research Procurement


1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine (CAS 642929-49-5), also known as L-p-bromotetramisole or 4-bromolevamisole, is the free-base form of a chiral imidazothiazole derivative [1]. It acts as a potent, uncompetitive inhibitor of tissue-nonspecific alkaline phosphatase (TNAP) with a well-characterized stereospecificity requirement for biological activity [1][2].

Why 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine Cannot Be Replaced by Common In-Class Analogs


Alkaline phosphatase inhibitors within the levamisole/tetramisole class exhibit profound differences in potency, stereospecificity, and enzyme isoform selectivity. The L-enantiomer of p-bromotetramisole is required for ALP inhibition; the D-enantiomer is completely inactive [1]. Furthermore, the 4-bromo substituent on the phenyl ring imparts a >1000-fold gain in ALP inhibitory potency relative to the unsubstituted imidazole-thiazole scaffold [2], making direct substitution with levamisole or tetramisole unsuitable for assays demanding high-potency TNAP blockade.

Quantitative Differentiation Evidence for 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine Against Closest Comparators


Absolute Stereospecificity: L-Enantiomer Active, D-Enantiomer Inactive in Alkaline Phosphatase Inhibition

L-p-Bromotetramisole achieves complete inhibition of non-specific alkaline phosphatase at 0.1 mM in rat tissue sections, whereas the D-p-bromotetramisole enantiomer shows no detectable inhibitory activity under identical cytochemical conditions [1]. This binary on/off stereochemical dependence is not observed with racemic tetramisole or levamisole.

Enzyme histochemistry Stereospecific inhibition Alkaline phosphatase

1143-Fold Higher Alkaline Phosphatase Inhibitory Potency Compared to Cimetidine

Bromo-levamisole inhibits human liver alkaline phosphatase with a Ki of 2.8 × 10⁻⁶ M at pH 10.5, whereas cimetidine, a structurally related immunomodulator, exhibits a Ki of 3.2 × 10⁻³ M under identical assay conditions [1]. This represents a 1143-fold difference in inhibitory potency.

Enzyme kinetics ALP inhibitor potency Drug discovery

Validated Tissue-Nonspecific Alkaline Phosphatase (TNAP) Selectivity with Ki = 56 µM

L-p-Bromotetramisole (L-p-BT) selectively inhibits tissue-nonspecific alkaline phosphatase (TNAP) with a Ki of 56 µmol/L [1]. At 50 µmol/L, it significantly reduces TNAP activity and produces a 9.0-fold rightward shift in norepinephrine-induced vasoconstriction in isolated rat mesentery [1]. Intestinal alkaline phosphatase remains unaffected at these concentrations [2].

TNAP inhibitor Vascular biology Enzyme selectivity

Enhanced Antiangiogenic Activity Relative to (S)-Levamisole Hydrochloride

p-Bromolevamisole (1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine) demonstrates greater efficacy than (S)-levamisole hydrochloride in inhibiting angiogenesis and inducing undifferentiated cluster morphology in human umbilical vein endothelial cells (HUVEC) co-cultured with normal human dermal fibroblasts [1]. Quantitative inhibition metrics favor the brominated analog over the parent compound.

Angiogenesis inhibition Levamisole derivatives Endothelial cell assay

Procurement-Relevant Application Scenarios for 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine


Enzyme Histochemistry and Phosphatase Selectivity Studies

The stereospecific, intestine-sparing inhibition profile [1] makes this compound the inhibitor of choice for cytochemical discrimination between tissue-nonspecific and intestinal alkaline phosphatase isoforms in tissue sections. Researchers can achieve complete TNAP blockade at 0.1 mM without affecting intestinal ALP, enabling unambiguous localization studies.

Vascular Biology and TNAP Functional Investigation

Validated in perfused rat mesentery models with a well-defined Ki of 56 µM for TNAP [2], L-p-bromotetramisole serves as a reference inhibitor for studying alkaline phosphatase-dependent modulation of vascular tone. The demonstrated 9.0-fold rightward shift in norepinephrine vasoconstriction provides a quantifiable functional endpoint for TNAP activity in intact tissue.

Immunomodulatory and Antiangiogenic Drug Discovery

With superior antiangiogenic efficacy over (S)-levamisole HCl in HUVEC co-culture models [3] and a >1000-fold ALP potency advantage over cimetidine [4], the compound provides a high-potency chemical probe for target validation studies exploring the ALP-angiogenesis-immunomodulation axis.

Reference Standard for Alkaline Phosphatase Inhibitor Screening Assays

The well-characterized uncompetitive inhibition mechanism (Ki = 2.8 µM at pH 10.5; Ki = 56 µM at pH 7.4 for TNAP) [4][2] and established stereospecificity make this compound an ideal positive control in high-throughput screens seeking novel ALP inhibitors with defined mode-of-action profiles.

Quote Request

Request a Quote for 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.